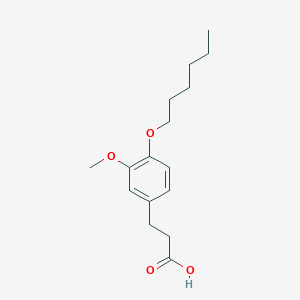
3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a phenyl ring substituted with a hexyloxy group at the 4-position and a methoxy group at the 3-position, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzaldehyde.
Etherification: The hydroxyl group at the 4-position is etherified with hexyl bromide in the presence of a base such as potassium carbonate to form 4-(hexyloxy)-3-methoxybenzaldehyde.
Reduction: The aldehyde group is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid.
Reduction: 3-(4-(Hexyloxy)-3-methoxyphenyl)propanol.
Substitution: Various substituted phenylpropanoic acids depending on the substituent used.
Scientific Research Applications
3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The methoxy and hexyloxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Lacks the hexyloxy group, which may affect its solubility and biological activity.
3-(4-(Methoxy)-3-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a hexyloxy group, leading to different physicochemical properties.
Uniqueness
3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid is unique due to the presence of both hexyloxy and methoxy groups on the phenyl ring, which can influence its solubility, reactivity, and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
79669-12-8 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
3-(4-hexoxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-11-20-14-9-7-13(8-10-16(17)18)12-15(14)19-2/h7,9,12H,3-6,8,10-11H2,1-2H3,(H,17,18) |
InChI Key |
PASMEGLJTMGRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)CCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


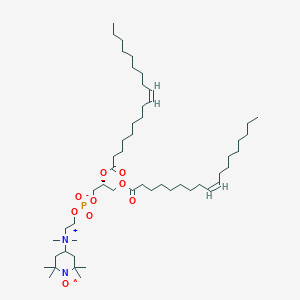
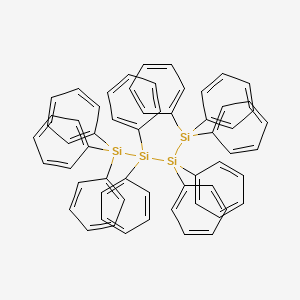



![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)


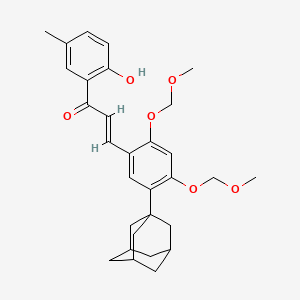

![N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)
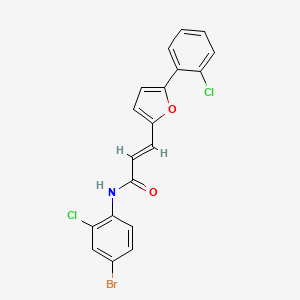

![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)
